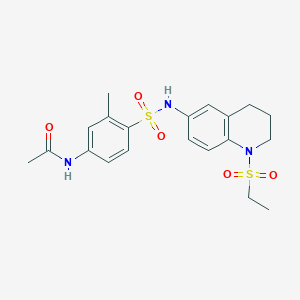

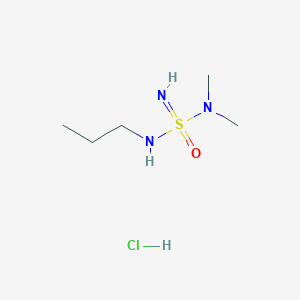

![molecular formula C7H3BrO3S B3008877 2-Bromothieno[3,2-b]furan-5-carboxylic acid CAS No. 2418714-23-3](/img/structure/B3008877.png)

2-Bromothieno[3,2-b]furan-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromothieno[3,2-b]furan-5-carboxylic acid is a brominated heteroaromatic compound that is structurally related to furan derivatives. While the specific compound is not directly discussed in the provided papers, the related compounds such as 2-bromopyridine-3-carboxylic acid, methyl 5-bromo-2-furoate, and ethyl 5-bromothiophene-2-carboxylate are mentioned and can provide insights into the reactivity and potential applications of this compound.

Synthesis Analysis

The synthesis of related heteroaromatic compounds involves the use of brominated precursors that are further reacted with various reagents to obtain the desired products. For instance, 2-bromopyridine-3-carboxylic acid is used in a one-pot synthesis method to prepare furo[3,4-b]pyridin-5(7H)-ones by treating it with butyllithium to generate a lithiated intermediate, which is then reacted with carbonyl compounds to yield the target molecules after acid treatment .

Molecular Structure Analysis

The molecular structure of this compound would likely exhibit characteristics similar to its furan and thiophene analogs. The presence of a bromine atom on the heterocyclic ring can significantly influence the electronic properties of the molecule, making it more reactive towards nucleophilic substitution reactions. The carboxylic acid group adds another functional handle that can be used for further chemical transformations.

Chemical Reactions Analysis

Brominated furan and thiophene derivatives are known to participate in various chemical reactions. For example, methyl 5-bromo-2-furoate and ethyl 5-bromothiophene-2-carboxylate are used in palladium-catalyzed direct heteroarylations, where the ester group at C5 prevents dimerization and allows for the formation of biheteroaryls in high yields . Similarly, ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate reacts with different nucleophiles, leading to the substitution of the bromine atom and retention of the furylthiadiazole fragment .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from the properties of related compounds. The presence of bromine is likely to increase the density and molecular weight of the compound. The carboxylic acid group would confer solubility in polar solvents and the ability to form hydrogen bonds. The reactivity of the bromine atom would make the compound a valuable intermediate in organic synthesis, particularly in nucleophilic substitution reactions.

Applications De Recherche Scientifique

Synthesis and Reactivity

- A study demonstrated the preparation of esters from furan- and thiophen-2-carboxylic acids with various substituents, mainly halogens, highlighting the utility of these compounds in organic synthesis (Chadwick, Chambers, Meakins, & Snowden, 1973).

- Another research focused on the preparation of heterocyclic 2-carbaldehydes and 2-[2H]carbaldehydes, including modifications of furan and thiophen rings, indicating their potential in the synthesis of complex organic molecules (Chadwick, Chambers, Hargraves, Meakins, & Snowden, 1973).

Catalysis and Chemical Transformations

- A study described the use of methyl 5-bromo-2-furoate and ethyl 5-bromothiophene-2-carboxylate in palladium-catalyzed direct arylation of heteroaromatics, emphasizing the role of these reagents in forming biheteroaryl compounds (Fu, Zhao, Bruneau, & Doucet, 2012).

- Research on Pd(II)-mediated cascade carboxylative annulation to construct benzo[b]furan-3-carboxylic acids revealed a novel approach to creating complex organic structures (Liao, Smith, Fathi, & Yang, 2005).

Biomass Utilization and Green Chemistry

- A notable study presented a novel route to synthesize 2,5-furandicarboxylic acid from furoic acid, showcasing the transformation from C5 platform to C6 derivatives in biomass utilizations (Zhang, Lan, Chen, Yin, & Li, 2017).

- Another research highlighted the catalytic synthesis of furan-2,5-dicarboxylic acid from furoic acid, emphasizing the use of CO2 in a sustainable chemical process (Dick, Frankhouser, Banerjee, & Kanan, 2017).

Biocatalysis

- A study explored the biocatalytic production of furan carboxylic acids using cofactor-engineered Escherichia coli cells, which is significant for the pharmaceutical and polymer industries (Zhang, Wang, Li, Guo, Zong, & Li, 2020).

Propriétés

IUPAC Name |

2-bromothieno[3,2-b]furan-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrO3S/c8-6-2-4-3(11-6)1-5(12-4)7(9)10/h1-2H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIIHDMTBHTBGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=C1OC(=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

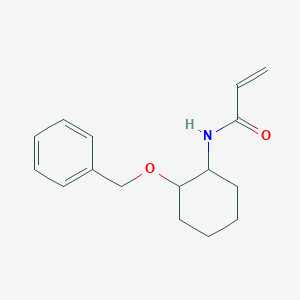

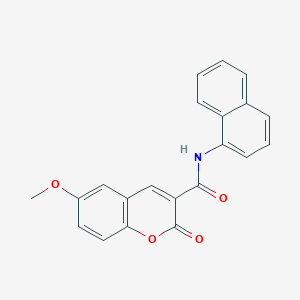

![1-(2,5-Dimethylphenyl)-4-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperazine](/img/structure/B3008796.png)

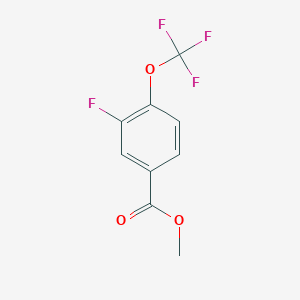

![2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3008799.png)

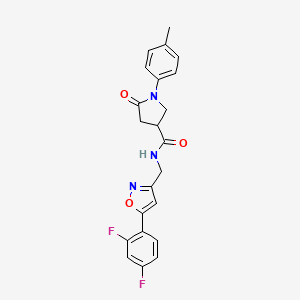

![2-[8-(3-Methylbutyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]acetamide](/img/structure/B3008800.png)

![1-(1-(4-fluorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B3008802.png)

![2-[3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B3008803.png)

![1,2-Dihydronaphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B3008810.png)

![2-[2-(4-methoxyphenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime](/img/structure/B3008812.png)

![2-[(2-Methoxyethyl)amino]-4-(3-methylphenyl)pyrimidine-5-carboxylic acid](/img/structure/B3008816.png)